![molecular formula C17H11NO4S2 B2650925 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 848998-03-8](/img/structure/B2650925.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H11NO4S2 and its molecular weight is 357.4. The purity is usually 95%.
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Scientific Research Applications
Deprotonative Metalation of Heterocycles
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is related to the field of deprotonative metalation of aromatic heterocycles. This process involves the removal of a hydrogen atom from a heterocycle, often using lithium and zinc species, which can lead to functionalized derivatives for various applications (L'Helgoual'ch et al., 2008).
Synthesis of Anticancer and Antiangiogenic Compounds
A series of novel thioxothiazolidin-4-one derivatives, which are structurally related to the compound , have shown potential in anticancer therapy. These derivatives have demonstrated the ability to inhibit tumor growth, tumor-induced angiogenesis, and tumor cell proliferation in mouse models (Chandrappa et al., 2010).
Antimicrobial Activity of 4-Thiazolidinones
The antimicrobial activity of 4-thiazolidinone derivatives, related to the compound of interest, has been explored. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential use in combating infectious diseases (Patel & Shaikh, 2010).
Copolymerization and Material Science Applications
In material science, similar compounds have been used in the synthesis of fully bio-based benzoxazines. These compounds have shown beneficial effects in copolymerization processes, improving the thermal properties and cross-linking density of the resulting polymers (Wang et al., 2012).
Anti-Inflammatory Drug Development
Research has been conducted on synthesizing new non-steroidal anti-inflammatory drugs (NSAIDs) using a 4-thiazolidinone core, which is structurally related to the compound of interest. These studies aim at developing new NSAIDs with lower toxicity and enhanced anti-exudative activity (Golota et al., 2015).
properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-16-15(5-1-3-12-4-2-8-20-12)24-17(23)18(16)11-6-7-13-14(9-11)22-10-21-13/h1-9H,10H2/b3-1+,15-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNFRVGQBINAK-JPAWQYAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C=C/C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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